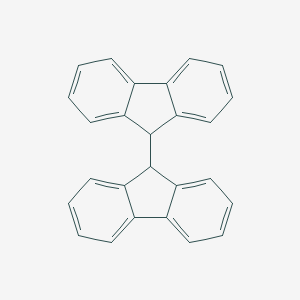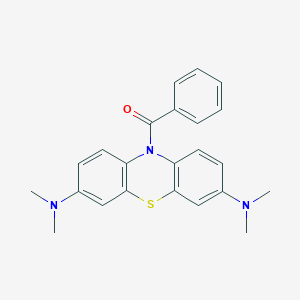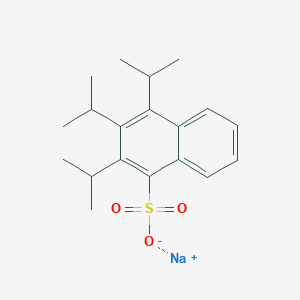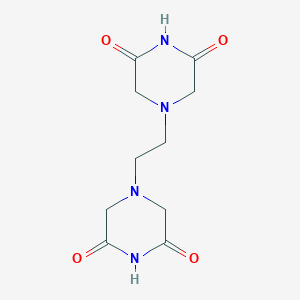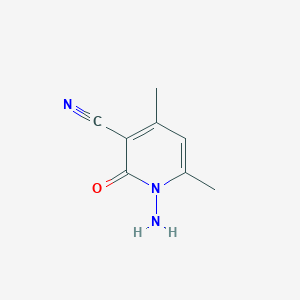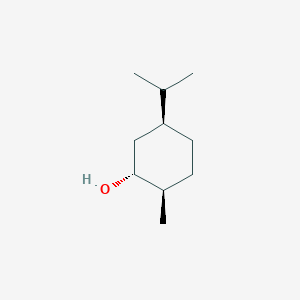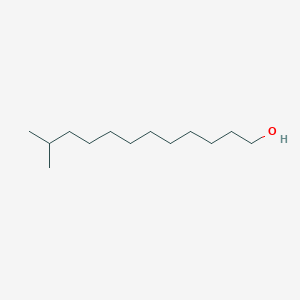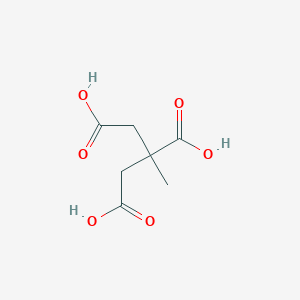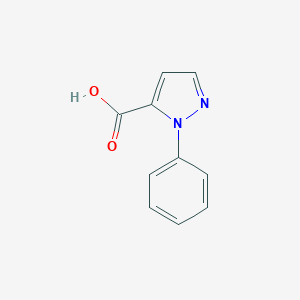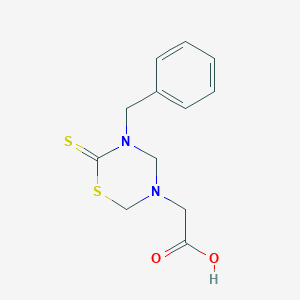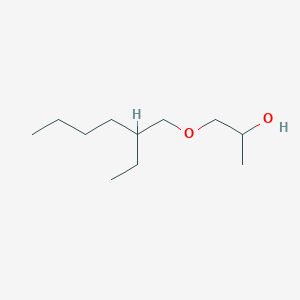
1-(2-Butylbutoxy)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Butylbutoxy)propan-2-ol, also known as Texanol, is a clear, colorless liquid with a mild odor and low volatility. It is commonly used as a solvent, coalescent, and plasticizer in a variety of industrial applications, including paints, coatings, adhesives, and inks. Despite its widespread use, there is limited information available on the synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(2-Butylbutoxy)propan-2-ol.
作用機序
The mechanism of action of 1-(2-Butylbutoxy)propan-2-ol is not well understood, but it is thought to act as a surfactant and coalescent in paint and coating formulations (Gao et al., 2016). It may also enhance the solubility and bioavailability of certain drugs and bioactive compounds (Pereira et al., 2019).
生化学的および生理学的効果
Limited research has been conducted on the biochemical and physiological effects of 1-(2-Butylbutoxy)propan-2-ol. However, one study reported that exposure to 1-(2-Butylbutoxy)propan-2-ol vapors at high concentrations may cause irritation of the eyes, nose, and throat in humans (Melnick et al., 1994). Animal studies have also suggested that 1-(2-Butylbutoxy)propan-2-ol may have a low acute toxicity and may not be mutagenic or carcinogenic (Gupta et al., 2017).
実験室実験の利点と制限
1-(2-Butylbutoxy)propan-2-ol has several advantages as a solvent and plasticizer in lab experiments. It has a low vapor pressure and high boiling point, making it suitable for use in high-temperature reactions and distillations. It is also compatible with a wide range of organic and inorganic compounds, making it a versatile solvent for a variety of applications. However, its low polarity and high viscosity may limit its solubility and compatibility with certain compounds (Pereira et al., 2019).
将来の方向性
Future research on 1-(2-Butylbutoxy)propan-2-ol could focus on several areas, including its potential as a green solvent for the extraction of bioactive compounds, its use as a plasticizer in biodegradable polymers, and its mechanism of action in paint and coating formulations. Additionally, further studies on the biochemical and physiological effects of 1-(2-Butylbutoxy)propan-2-ol could help to better understand its potential health risks and inform occupational safety guidelines for workers in industries that use this compound.
Conclusion
1-(2-Butylbutoxy)propan-2-ol is a widely used solvent, coalescent, and plasticizer in industrial applications. While there is limited information available on its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions, existing studies suggest that it may have potential as a green solvent and plasticizer and may have low acute toxicity. Further research is needed to better understand the properties and potential health risks of this compound.
科学的研究の応用
1-(2-Butylbutoxy)propan-2-ol has been the subject of several scientific studies due to its widespread use in industrial applications. One area of research has focused on its potential as a green solvent for the extraction of bioactive compounds from natural sources, such as plants and fungi (Pereira et al., 2019). Another area of research has investigated its use as a plasticizer in biodegradable polymers, with the aim of reducing the environmental impact of plastic waste (Kumar et al., 2021).
合成法
1-(2-Butylbutoxy)propan-2-ol can be synthesized through the reaction of 2-ethylhexanol and propylene oxide in the presence of a catalyst, such as potassium hydroxide or sodium hydroxide (Zhao et al., 2015). The reaction is typically carried out at elevated temperatures and pressures, and the resulting product is purified through distillation and filtration. Alternative synthesis methods, such as the reaction of 2-ethylhexanol with ethylene oxide or the hydroformylation of 2-ethylhexene followed by hydrogenation, have also been reported (Gupta et al., 2017).
特性
CAS番号 |
1559-39-3 |
|---|---|
製品名 |
1-(2-Butylbutoxy)propan-2-ol |
分子式 |
C11H24O2 |
分子量 |
188.31 g/mol |
IUPAC名 |
1-(2-ethylhexoxy)propan-2-ol |
InChI |
InChI=1S/C11H24O2/c1-4-6-7-11(5-2)9-13-8-10(3)12/h10-12H,4-9H2,1-3H3 |
InChIキー |
BTIMJGKRHNTHIU-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COCC(C)O |
正規SMILES |
CCCCC(CC)COCC(C)O |
その他のCAS番号 |
1559-39-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



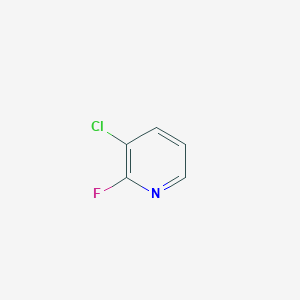
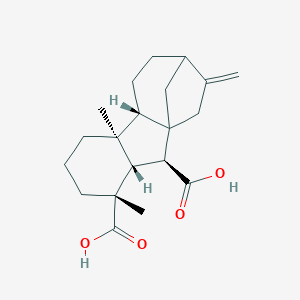
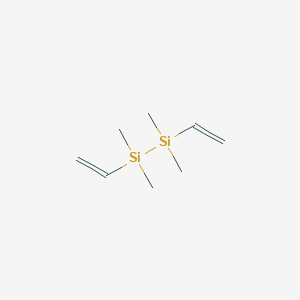
![2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid](/img/structure/B73464.png)
